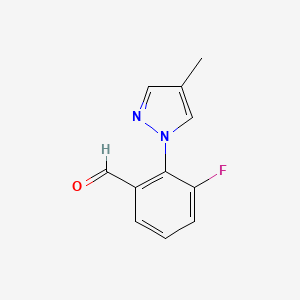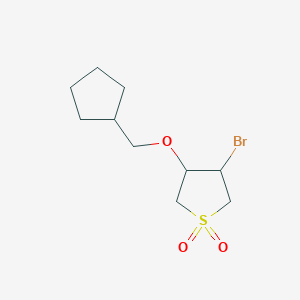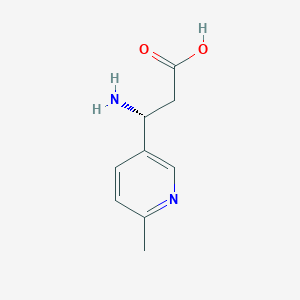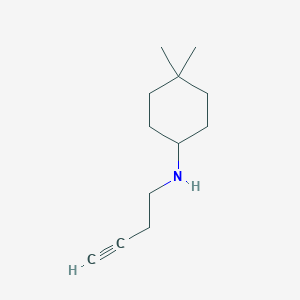
N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine: is an organic compound characterized by the presence of a cyclohexane ring substituted with a butynyl group and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its reactive alkyne group .
Medicine: Its structural features may allow for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies . The compound’s amine group can also interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
- N-(But-3-YN-1-YL)benzamide
- 4-(But-3-YN-1-YL)-1-(4-nitrobenzoyl)piperazine
- tert-Butyl 4-[(E)-But-1-en-3-YN-1-YL]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness: N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine is unique due to its cyclohexane ring structure combined with a butynyl group and a dimethylamine group.
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
N-but-3-ynyl-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N/c1-4-5-10-13-11-6-8-12(2,3)9-7-11/h1,11,13H,5-10H2,2-3H3 |
InChI Key |
PJSKFILTCRUIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NCCC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


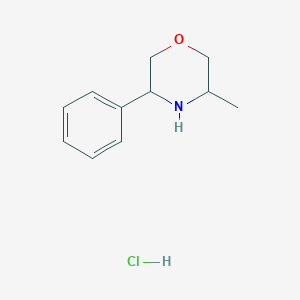
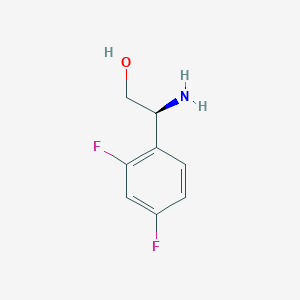
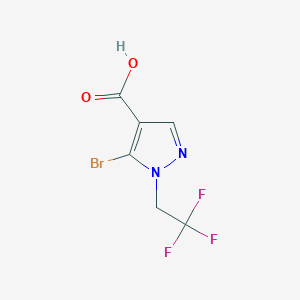
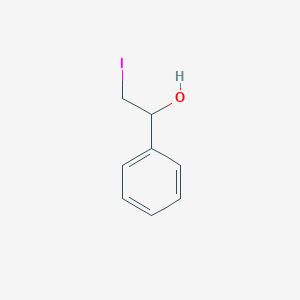
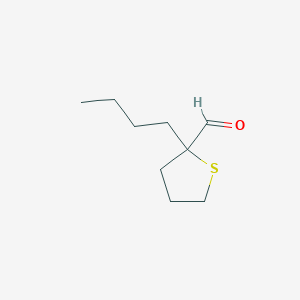

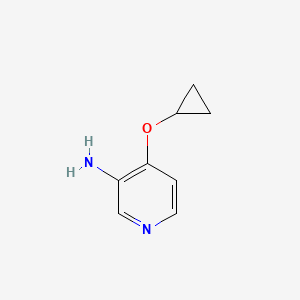
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)
